5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and quinazoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction.
Synthetic Routes: The synthetic route may include condensation, hydrolysis, and cyclization reactions to form the desired compound.
Analyse Chemischer Reaktionen
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
5-(((2-Methylpyridin-3-yl)oxy)methyl)quinazoline-2,4-diamine can be compared with similar compounds such as:
Quinazoline Derivatives: These compounds share a similar quinazoline core structure but differ in their substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Pyrazoloquinolines: These compounds have a pyrazole ring fused to a quinoline ring and exhibit different pharmacological properties.
Eigenschaften
Molekularformel |
C15H15N5O |
---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
5-[(2-methylpyridin-3-yl)oxymethyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H15N5O/c1-9-12(6-3-7-18-9)21-8-10-4-2-5-11-13(10)14(16)20-15(17)19-11/h2-7H,8H2,1H3,(H4,16,17,19,20) |
InChI-Schlüssel |
DQAAUHWZLOHBJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)OCC2=C3C(=CC=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.